molecular formula C16H23NO3 B4573094 2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide

2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide

Cat. No.: B4573094
M. Wt: 277.36 g/mol
InChI Key: NUEOIFHKDDZHPD-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone, a tetrahydrofuran ring, and a 4-methylphenoxy group

Scientific Research Applications

2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the 4-methylphenoxy group, which is then attached to the butanamide backbone. The tetrahydrofuran ring is introduced in the final steps of the synthesis. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other butanamides, tetrahydrofuran derivatives, and phenoxy compounds.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-15(20-13-8-6-12(2)7-9-13)16(18)17-11-14-5-4-10-19-14/h6-9,14-15H,3-5,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEOIFHKDDZHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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